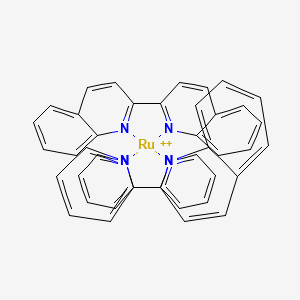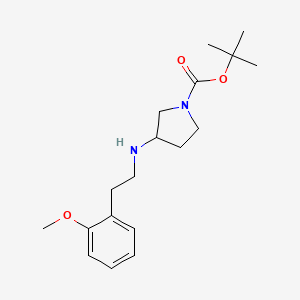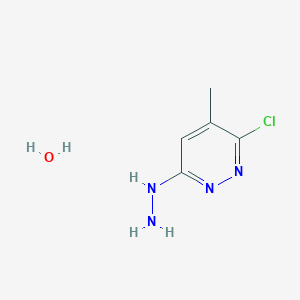![molecular formula C20H18N4O2 B13128417 1-Amino-4-{[3-(1H-imidazol-1-yl)propyl]amino}anthracene-9,10-dione CAS No. 911239-27-5](/img/structure/B13128417.png)
1-Amino-4-{[3-(1H-imidazol-1-yl)propyl]amino}anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-4-{[3-(1H-imidazol-1-yl)propyl]amino}anthracene-9,10-dione is a complex organic compound that features both an anthracene core and an imidazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4-{[3-(1H-imidazol-1-yl)propyl]amino}anthracene-9,10-dione typically involves multi-step organic reactions. One common method involves the initial formation of the anthracene-9,10-dione core, followed by the introduction of the amino groups and the imidazole moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale reactions. This includes the use of continuous flow reactors and automated systems to enhance yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-4-{[3-(1H-imidazol-1-yl)propyl]amino}anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The amino and imidazole groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted anthracene derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
1-Amino-4-{[3-(1H-imidazol-1-yl)propyl]amino}anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
Mecanismo De Acción
The mechanism by which 1-Amino-4-{[3-(1H-imidazol-1-yl)propyl]amino}anthracene-9,10-dione exerts its effects is primarily through its interaction with biological macromolecules. The anthracene core allows for intercalation with DNA, disrupting replication and transcription processes. The imidazole moiety can bind to metal ions, influencing various enzymatic activities and signaling pathways.
Comparación Con Compuestos Similares
- 1-(3-Aminopropyl)imidazole
- 4-{[3-(1H-Imidazol-1-yl)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Comparison: 1-Amino-4-{[3-(1H-imidazol-1-yl)propyl]amino}anthracene-9,10-dione is unique due to its combination of an anthracene core and an imidazole moiety. This dual functionality allows it to participate in a broader range of chemical reactions and biological interactions compared to simpler imidazole derivatives. Its structural complexity also enhances its potential as a multifunctional material in various scientific and industrial applications.
Propiedades
Número CAS |
911239-27-5 |
|---|---|
Fórmula molecular |
C20H18N4O2 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
1-amino-4-(3-imidazol-1-ylpropylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C20H18N4O2/c21-15-6-7-16(23-8-3-10-24-11-9-22-12-24)18-17(15)19(25)13-4-1-2-5-14(13)20(18)26/h1-2,4-7,9,11-12,23H,3,8,10,21H2 |
Clave InChI |
WCZZSWFMSGKDIF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCCN4C=CN=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(tert-Butoxycarbonyl)-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13128340.png)
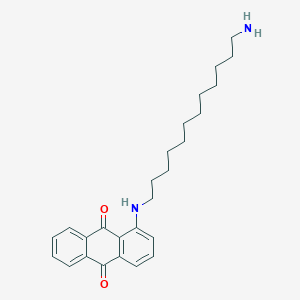


![6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B13128384.png)


![Pyrazolo[1,5-a]pyridine-4-carbohydrazide](/img/structure/B13128411.png)
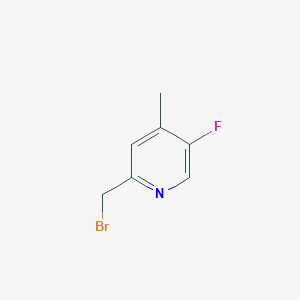
![2-Hexyldecyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate](/img/structure/B13128427.png)
